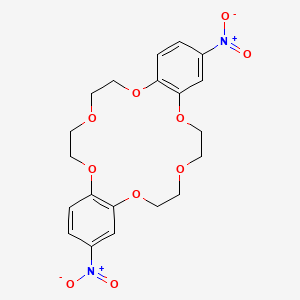
4-chloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by its chloro, trifluoromethyl, and sulfonamide functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring, followed by chlorination and subsequent functional group modifications.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides.
Reduction: The trifluoromethyl group can be reduced to a trifluoromethyl anion.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Using reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Using nucleophiles like sodium azide or potassium iodide.
Major Products Formed:
Sulfonyl chlorides from oxidation.
Trifluoromethyl anions from reduction.
Various substituted derivatives from nucleophilic substitution.
科学的研究の応用
This compound has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antileishmanial and antimalarial agent. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Agriculture: The compound's pesticidal properties are explored for use in crop protection.
Material Science: Its unique structure is investigated for use in advanced materials, such as organic semiconductors and sensors.
作用機序
The compound exerts its effects through specific molecular targets and pathways:
Enzyme Inhibition: It may inhibit enzymes involved in the life cycle of pathogens, such as Leishmania and Plasmodium.
Binding Affinity: The trifluoromethyl group enhances binding affinity to target proteins, increasing the compound's efficacy.
類似化合物との比較
4-Chloro-N-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide
Uniqueness: Unlike these similar compounds, 4-Chloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide features a distinct pyridinylmethyl group, which contributes to its unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
特性
IUPAC Name |
4-chloro-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N4O2S/c1-25-10-13(9-23-25)12-4-11(6-22-8-12)7-24-28(26,27)14-2-3-16(18)15(5-14)17(19,20)21/h2-6,8-10,24H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBFKVRPICDCBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2729422.png)
![3-methyl-2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2729424.png)



![5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2729430.png)

![N-({[2,3'-bipyridine]-4-yl}methyl)-4-(dimethylamino)benzamide](/img/structure/B2729434.png)
![2-Chloro-n-[3-(pyridin-3-yl)prop-2-yn-1-yl]acetamide](/img/structure/B2729435.png)
![(Z)-methyl 2-(6-acetamido-2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2729437.png)
![Methyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2729438.png)
![5-Bicyclo[2.1.0]pentanylmethanamine](/img/structure/B2729439.png)
![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonyl chloride](/img/structure/B2729443.png)
